molecular formula C16H20N4OS B5558325 6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one

6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B5558325
M. Wt: 316.4 g/mol
InChI Key: KWQWTQPXRAPQMX-LICLKQGHSA-N
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Description

Synthesis Analysis

The synthesis of similar triazine derivatives often involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, a related compound was synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds. These processes typically employ spectroscopic methods such as FTIR, 1H, and 13C NMR for characterization (Çolak et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of triazine derivatives is often elucidated using X-ray crystallographic analysis. For a similar compound, analysis revealed that the molecule crystallizes in the monoclinic space group, with the structure stabilized by intramolecular hydrogen bonds. Density functional theory (DFT) analyses further confirm the presence of these stabilizing interactions (Çolak et al., 2021).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including nucleophilic additions, which lead to the formation of new compounds with different substituents. The reactivity of these compounds can be influenced by factors such as the presence of substituents and the solvent used in the reactions. Spectroscopic techniques are crucial in identifying the products and understanding the reaction mechanisms (Ivanov et al., 2021).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. For instance, the presence of alkyl groups, such as the tert-butyl group, can affect the compound's solubility in various solvents and its melting point. X-ray diffraction studies provide insights into the crystalline structure, which correlates with the compound's physical stability and behavior (Baker et al., 1992).

Chemical Properties Analysis

The chemical properties of triazine derivatives are determined by the functional groups present in the molecule. For example, the presence of amino and thio groups can contribute to the compound's reactivity towards electrophiles and nucleophiles, respectively. These functional groups also influence the compound's acidity, basicity, and potential for forming hydrogen bonds and other non-covalent interactions, impacting its chemical behavior in different environments (Mironovich et al., 2012).

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of derivatives of this compound involves their synthesis and evaluation for antimicrobial properties. For instance, Malik and Patel (2017) synthesized new substituted 1,3,5-triazine derivatives, including 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one, and evaluated them for in vitro antimicrobial activity. These compounds demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative strains, highlighting their potential as antimicrobial agents (Malik & Patel, 2017).

Chemical Synthesis and Characterization

The compound's derivatives have also been explored for their synthesis, characterization, and potential applications in various fields. Çolak et al. (2021) detailed the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starting from tert-butyl 4-oxopiperidine-1-carboxylate. This work highlights the compound's role in advancing synthetic chemistry and its potential applications in developing new materials with specific chemical properties (Çolak, Karayel, Buldurun, & Turan, 2021).

Reactivity and Mechanistic Studies

Further research into the reactivity and mechanisms of derivatives of this compound provides insight into their chemical behavior and potential uses in more specialized applications. Parlar and Pletsch (1988) investigated the photoinduced deamination reactions of similar triazine compounds, which depend on the presence of oxygen and water. These studies contribute to a deeper understanding of the compound's chemical behavior under different conditions and its potential environmental impact (Parlar & Pletsch, 1988).

properties

IUPAC Name

6-tert-butyl-4-[(E)-(4-methylphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11-6-8-12(9-7-11)10-17-20-14(21)13(16(2,3)4)18-19-15(20)22-5/h6-10H,1-5H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQWTQPXRAPQMX-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=O)C(=NN=C2SC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=O)C(=NN=C2SC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-butyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one

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